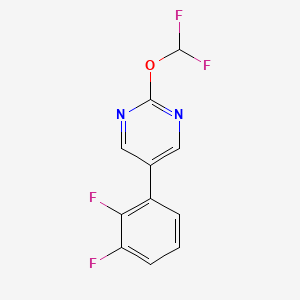
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing difluoromethyl groups into heterocyclic compounds. The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the difluoromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions: 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)thiourea
- 2,3-Difluorobenzeneacetic acid
Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both difluoromethoxy and difluorophenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C11H6F4N2O |
|---|---|
分子量 |
258.17 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C11H6F4N2O/c12-8-3-1-2-7(9(8)13)6-4-16-11(17-5-6)18-10(14)15/h1-5,10H |
InChI 键 |
BQJZGWIEOYWGJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(N=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




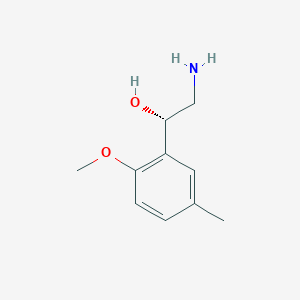
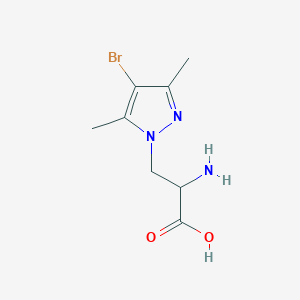


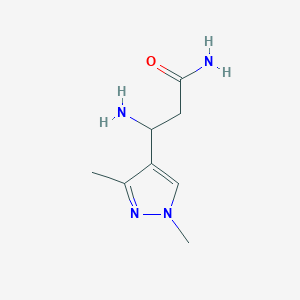
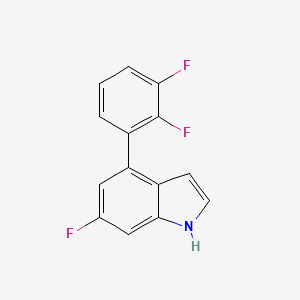
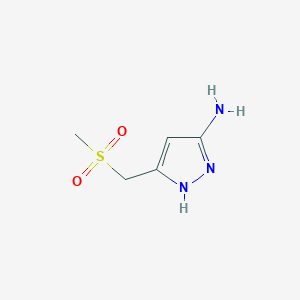

![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)



